2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide is an organic compound with a complex structure that includes benzyloxy, phenoxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(Benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of 2-(4-(Benzyloxy)phenoxy)acetic acid: This involves the reaction of 4-(Benzyloxy)phenol with chloroacetic acid under basic conditions.
Amidation: The final step involves the reaction of 2-(4-(Benzyloxy)phenoxy)acetic acid with 4-nitroaniline in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form an amine, which may further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Benzyloxy)phenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-(4-(Methoxy)phenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both benzyloxy and nitrophenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18N2O5 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-(4-phenylmethoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H18N2O5/c24-21(22-17-6-8-18(9-7-17)23(25)26)15-28-20-12-10-19(11-13-20)27-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,22,24) |
InChI Key |
ZOJHNWMPYCTBJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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